D- vs. L-Serine Peptide Activity and Stability
In a structure-activity study of the nociceptin (1-13) peptide amide, substituting the native L-Ser10 residue with D-Ser10 resulted in a measurable change in biological activity, demonstrating a distinct pharmacological profile [1]. While the L-Ser10-containing peptide was the most active, the D-Ser10 analog retained significant activity, ranking above Pro10 and D-Pro10 substitutions in the same position. This establishes that incorporating D-serine, for which Fmoc-D-Ser(PO(OBzl)OH)-OH is the requisite phospho-building block, yields a peptide with quantifiably different and potentially more desirable properties for certain applications, such as enhanced stability or altered receptor interaction profiles, compared to its L-isomer counterpart.
| Evidence Dimension | Relative biological activity of peptide analogs |
|---|---|
| Target Compound Data | [D-Ser10]Noc(1-13)NH2 analog exhibits intermediate activity. |
| Comparator Or Baseline | [L-Ser10]Noc(1-13)NH2 (highest activity) and [Pro10]Noc(1-13)NH2 (lower activity). |
| Quantified Difference | Activity order: Ser10 > D-Ser10 > Pro10 > D-Pro10. |
| Conditions | Mouse vas deferens (MVD) bioassay and radioligand binding assay for ORL1 and opioid receptors. |
Why This Matters
This demonstrates that D-amino acid substitution, achievable only with D-stereochemistry building blocks, yields pharmacologically distinct peptides, justifying the procurement of the specific D-isomer over the more common L-isomer for applications requiring altered bioactivity or enhanced stability.
- [1] Guerrini, R., et al. A structure–activity study of nociceptin-(1–13)-peptide amide. Synthesis of analogues substituted in positions 0, 1, 3, 4 and 10. European Journal of Medicinal Chemistry, 38(7-8), 741-749 (2003). View Source
